An In-depth Technical Guide to the Chemical Properties of 4-[4-(Cyanomethyl)phenoxy]benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-[4-(Cyanomethyl)phenoxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 4-[4-(cyanomethyl)phenoxy]benzoic acid, a bifunctional organic molecule with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous compounds, this document will detail its structure, plausible synthetic routes, predicted spectral characteristics, and potential reactivity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
4-[4-(Cyanomethyl)phenoxy]benzoic acid is a diaryl ether derivative characterized by the presence of a carboxylic acid group and a cyanomethyl group at the para positions of the two phenyl rings. This unique arrangement of functional groups imparts a combination of properties that make it an interesting building block in organic synthesis.
The structure of 4-[4-(cyanomethyl)phenoxy]benzoic acid is presented below:
Figure 1: Chemical structure of 4-[4-(cyanomethyl)phenoxy]benzoic acid.
Table 1: Physicochemical Properties of 4-[4-(Cyanomethyl)phenoxy]benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | XSEZPZNMAQLSOI-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1ccc(cc1)Oc1ccc(cc1)CC#N | [1] |
Proposed Synthesis Methodology
A logical two-step synthesis is proposed:
Step 1: Protection of the Carboxylic Acid
The carboxylic acid group of 4-hydroxybenzoic acid is acidic and would interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is prudent to first protect this group, for example, as a methyl or ethyl ester.
Step 2: Williamson Ether Synthesis
The protected 4-hydroxybenzoate is then reacted with a suitable cyanomethylating agent, such as 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile, in the presence of a base to form the diaryl ether linkage.
Step 3: Deprotection of the Carboxylic Acid
Finally, the ester protecting group is removed by hydrolysis under acidic or basic conditions to yield the desired 4-[4-(cyanomethyl)phenoxy]benzoic acid.
Figure 2: Proposed synthetic workflow for 4-[4-(cyanomethyl)phenoxy]benzoic acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
Methyl 4-hydroxybenzoate
-
4-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
-
Ether Formation: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and 4-(bromomethyl)benzonitrile (1.1 eq).
-
Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-[4-(cyanomethyl)phenoxy]benzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide solution.
-
Stir the mixture at reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-[4-(cyanomethyl)phenoxy]benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data for 4-[4-(Cyanomethyl)phenoxy]benzoic acid
| Technique | Predicted Key Signals |
| ¹H NMR | A singlet for the methylene (-CH₂-) protons, expected around δ 4.0-4.5 ppm.A set of doublets for the aromatic protons of the benzoic acid moiety, with the protons ortho to the carboxylic acid group appearing more downfield (around δ 8.0 ppm) and the protons ortho to the ether linkage appearing more upfield (around δ 7.0 ppm).A set of doublets for the aromatic protons of the phenoxy moiety, with the protons ortho to the cyanomethyl group appearing around δ 7.5 ppm and the protons ortho to the ether linkage appearing around δ 7.0 ppm.A broad singlet for the carboxylic acid proton, typically observed above δ 10 ppm. |
| ¹³C NMR | A signal for the nitrile carbon (-C≡N) around δ 118-120 ppm.A signal for the methylene carbon (-CH₂-) around δ 40-45 ppm.Multiple signals in the aromatic region (δ 115-160 ppm) corresponding to the twelve aromatic carbons.A signal for the carboxylic acid carbon (-COOH) in the range of δ 165-175 ppm. |
| IR (Infrared) Spectroscopy | A sharp, medium-intensity absorption band for the nitrile (-C≡N) stretch around 2230-2250 cm⁻¹.A broad absorption band for the O-H stretch of the carboxylic acid from approximately 2500-3300 cm⁻¹.[3]A strong absorption band for the C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹.[3]C-O-C stretching vibrations for the diaryl ether in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).C-H stretching and bending vibrations for the aromatic rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 253.Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the cyanomethyl group (-CH₂CN, 40 Da), and cleavage of the ether bond. |
Reactivity and Potential Applications
The bifunctional nature of 4-[4-(cyanomethyl)phenoxy]benzoic acid makes it a versatile intermediate for further chemical transformations.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. It can also be converted to an acid chloride, which is a more reactive intermediate for acylation reactions.[6]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This functional group also offers opportunities for cycloaddition reactions.
-
Aromatic Rings: The electron-rich aromatic rings can potentially undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.
Potential Applications:
The unique combination of a carboxylic acid and a nitrile group, linked by a diaryl ether scaffold, suggests potential applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The diaryl ether motif is present in many biologically active compounds.
-
Materials Science: As a monomer for the synthesis of specialty polymers, such as polyamides and polyesters, with tailored properties.[7] The rigid aromatic structure and the polar functional groups could impart desirable thermal and mechanical properties.
-
Liquid Crystals: The elongated, rigid structure of the molecule suggests it could be a precursor for the synthesis of liquid crystalline materials.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-[4-(cyanomethyl)phenoxy]benzoic acid is not publicly available. However, based on the known hazards of its structural analogues, 4-phenoxybenzoic acid and 4-cyanobenzoic acid, the following precautions are recommended.[8][9][10][11][12][13]
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.[10][12][13]
-
Causes skin and serious eye irritation.[8][9][10][11][12][13]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
Conclusion
4-[4-(Cyanomethyl)phenoxy]benzoic acid is a valuable bifunctional building block with significant potential in various fields of chemical research and development. This guide has provided a comprehensive overview of its chemical properties, including a plausible and detailed synthetic methodology, predicted spectral characteristics, and an assessment of its potential reactivity and applications. While experimental data for this specific compound is limited, the information presented here, based on sound chemical principles and data from analogous structures, serves as a robust starting point for researchers interested in utilizing this compound in their work. As with any chemical, it is imperative to handle 4-[4-(cyanomethyl)phenoxy]benzoic acid with appropriate safety precautions.
References
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Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
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University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
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PubChem. 4-Phenoxybenzoic acid. [Link]
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PubChem. 4-Cyanobenzoic acid. [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
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NIST. Benzoic acid, 4-(phenylazo)-. [Link]
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ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]
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PharmaCompass. 4-Phenoxy-benzoic acid. [Link]
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PubChem. 4-Cyanobenzoic acid. [Link]
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NIST. Benzoic acid, 4-phenoxy-. [Link]
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PubChem. 4-Methoxybenzoic Acid. [Link]
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MassBank. Benzoic acids and derivatives. [Link]
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